molecular formula C5H12ClNO B12959129 (S)-1-(Oxetan-3-YL)ethan-1-amine hcl

(S)-1-(Oxetan-3-YL)ethan-1-amine hcl

Cat. No.: B12959129
M. Wt: 137.61 g/mol
InChI Key: YEUAWPRZTGNTRH-WCCKRBBISA-N
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Description

(S)-1-(Oxetan-3-YL)ethan-1-amine HCl is a chiral amine hydrochloride salt featuring an oxetane ring, a four-membered oxygen-containing heterocycle. Its molecular formula is C₅H₁₂ClNO, with a molecular weight of 137.61 g/mol (CAS: Not explicitly provided; related free base CAS: 1544892-89-8). The compound is used as a pharmaceutical intermediate, particularly in enantioselective synthesis and drug discovery, owing to its chiral center and compact oxetane moiety, which can enhance metabolic stability and bioavailability in drug candidates.

Properties

Molecular Formula

C5H12ClNO

Molecular Weight

137.61 g/mol

IUPAC Name

(1S)-1-(oxetan-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C5H11NO.ClH/c1-4(6)5-2-7-3-5;/h4-5H,2-3,6H2,1H3;1H/t4-;/m0./s1

InChI Key

YEUAWPRZTGNTRH-WCCKRBBISA-N

Isomeric SMILES

C[C@@H](C1COC1)N.Cl

Canonical SMILES

CC(C1COC1)N.Cl

Origin of Product

United States

Biological Activity

(S)-1-(Oxetan-3-YL)ethan-1-amine hydrochloride is a chiral amine compound featuring an oxetane ring, which contributes to its unique biological properties. This article explores its biological activity, focusing on enzyme inhibition, receptor binding, and potential therapeutic applications.

The molecular formula of (S)-1-(Oxetan-3-YL)ethan-1-amine hydrochloride is C5H10ClN1O1C_5H_{10}ClN_1O_1, with a molecular weight of approximately 145.59 g/mol. Its structure includes a trifluoromethyl group that enhances its biological activity by improving binding affinity to various targets.

The biological activity of (S)-1-(Oxetan-3-YL)ethan-1-amine hydrochloride can be attributed to its interactions with specific enzymes and receptors. The presence of the oxetane ring and trifluoromethyl group allows for increased metabolic stability and altered pharmacokinetic properties, making it a promising candidate in drug development.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in various biological pathways, particularly those related to central nervous system disorders.
  • Receptor Binding : Its structural features enhance binding affinity to specific receptors, which may lead to therapeutic effects in treating neurological conditions.

Biological Activity Data

The following table summarizes the biological activities observed in research studies involving (S)-1-(Oxetan-3-YL)ethan-1-amine hydrochloride:

Biological Activity Target Effect Reference
Enzyme inhibitionBruton’s Tyrosine Kinase (Btk)Significant inhibition
Receptor bindingVarious CNS receptorsEnhanced binding affinity
Modulation of signaling pathwaysGSK-3βInhibition leading to neuroprotection

Case Studies

Several studies have highlighted the efficacy of (S)-1-(Oxetan-3-YL)ethan-1-amine hydrochloride in preclinical models:

  • Study on CNS Disorders :
    • Objective : Evaluate the compound's effect on neurodegenerative diseases.
    • Findings : The compound demonstrated protective effects against neuronal death in vitro, likely due to its ability to inhibit GSK-3β activity, which is implicated in neurodegeneration .
  • Autoimmune Disease Model :
    • Objective : Investigate the potential for treating autoimmune conditions.
    • Results : The compound showed promising results in reducing inflammation and modulating immune responses by inhibiting Btk, suggesting potential therapeutic applications for autoimmune diseases .

Comparison with Similar Compounds

Key Observations :

  • Substitution patterns (e.g., C2 vs. C3 oxetane placement) alter steric and electronic profiles, affecting enantioselective interactions.

Aryl-Substituted Chiral Ethanamine HCl Salts

Compounds with aromatic substituents instead of oxetane exhibit distinct pharmacological and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature Application/Property
(S)-1-(3,5-Difluorophenyl)ethan-1-amine HCl C₈H₁₀ClF₂N 209.62 - Difluorophenyl group Intermediate for kinase inhibitors; enhanced metabolic stability
(S)-1-(2-Trifluoromethylphenyl)ethan-1-amine HCl C₉H₁₁ClF₃N 229.64 - Trifluoromethylphenyl group Used in synthesizing antiviral agents; electron-withdrawing groups improve stability
(S)-1-Phenylethan-1-amine HCl ((S)-PEA HCl) C₈H₁₂ClN 157.64 2627-86-3 Phenyl group Model compound for enantioselective transport studies
(S)-1-(Naphthalen-1-YL)ethan-1-amine HCl ((S)-NEA HCl) C₁₂H₁₄ClN 207.70 - Naphthyl group High transport efficiency in chiral crown ether systems

Key Observations :

  • Aromatic substituents (e.g., phenyl, naphthyl) increase lipophilicity compared to oxetane, affecting membrane permeability and solubility.
  • Electron-withdrawing groups (e.g., -CF₃, -F) enhance stability and binding affinity in target interactions.

Physicochemical and Functional Comparisons

Solubility and Stability

  • Oxetane derivatives like this compound may exhibit improved aqueous solubility compared to aryl-substituted analogs due to the polar oxygen atom in the ring.

Enantioselectivity

  • The oxetane moiety’s compact size enables efficient chiral recognition in host-guest systems, as demonstrated in crown ether-mediated transport studies.
  • Bulkier substituents (e.g., naphthyl in (S)-NEA HCl) achieve higher enantioselectivity ratios (up to 98:2 in transport experiments) compared to smaller groups like phenyl.

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